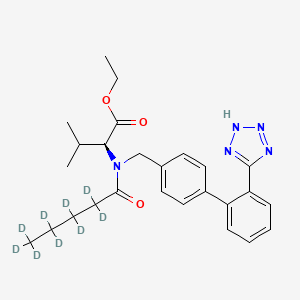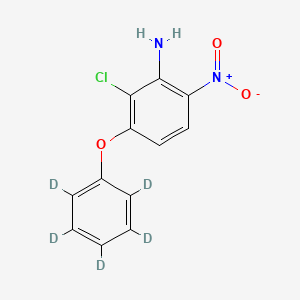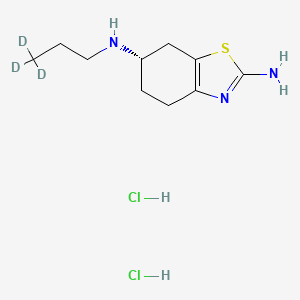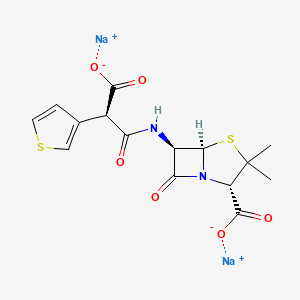
Ticarcillin (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ticarcillin (sodium) is a semisynthetic antibiotic derived from penicillin. It belongs to the class of carboxypenicillins and is primarily used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, to enhance its efficacy against β-lactamase-producing bacteria .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ticarcillin sodium involves several steps. Initially, 3-thiophene malonic acid reacts with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate then reacts with 6-aminopenicillanic acid (6-APA) that has been silanized using N,O-bis(trimethylsilyl)acetamide. The resulting product is ticarcillin acid, which is subsequently converted to ticarcillin sodium by reacting with sodium iso-octoate .
Industrial Production Methods: The industrial production of ticarcillin sodium follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves controlled reaction conditions to ensure high yield and purity of the final product. The use of triethylamine and pivaloyl chloride, along with careful temperature and pH control, is crucial for the efficient production of ticarcillin sodium .
化学反応の分析
Types of Reactions: Ticarcillin sodium undergoes various chemical reactions, including:
Oxidation: Ticarcillin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Ticarcillin can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various substituted derivatives of ticarcillin .
科学的研究の応用
Ticarcillin sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.
Medicine: Used clinically to treat bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations.
作用機序
Ticarcillin sodium exerts its antibiotic effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death. The primary molecular target of ticarcillin is the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .
類似化合物との比較
Carbenicillin: Similar in structure and function but less potent against Pseudomonas aeruginosa.
Piperacillin: Another carboxypenicillin with a broader spectrum of activity.
Ampicillin: A penicillin derivative with a different spectrum of activity.
Uniqueness of Ticarcillin: Ticarcillin is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with β-lactamase inhibitors like clavulanic acid. This combination extends its spectrum of activity and makes it effective against β-lactamase-producing bacteria .
特性
分子式 |
C15H14N2Na2O6S2 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1 |
InChIキー |
ZBBCUBMBMZNEME-QBGWIPKPSA-L |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





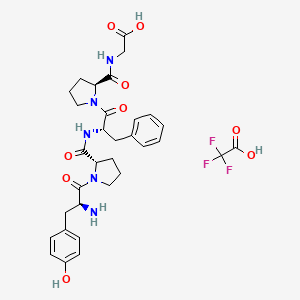



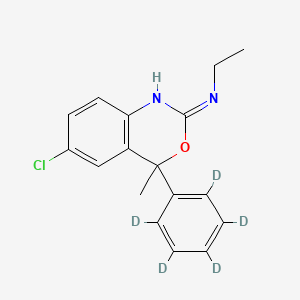
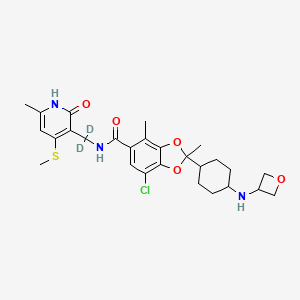
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

